Rolodine

Descripción general

Descripción

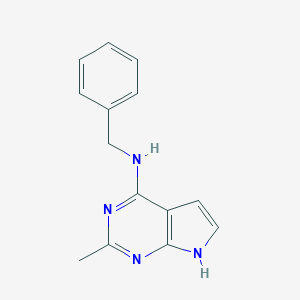

ROLODINE es un compuesto químico con la fórmula molecular C14H14N4. Contiene un total de 34 enlaces, incluyendo 20 enlaces no hidrógeno, 16 enlaces múltiples, 3 enlaces rotatorios, 16 enlaces aromáticos, 1 anillo de cinco miembros, 2 anillos de seis miembros, 1 anillo de nueve miembros, 1 amina secundaria (aromática), 1 pirrol y 1 pirimidina . Este compuesto es conocido por sus diversas aplicaciones en varios campos, incluyendo química, biología, medicina e industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ROLODINE implica varios pasos, incluyendo la formación de compuestos intermedios y sus reacciones subsecuentes. Un método común involucra la reacción de 2,6-diclorofenilamina con derivados de imidazol en condiciones controladas. La reacción típicamente requiere un solvente como etanol o metanol y se lleva a cabo a temperaturas elevadas para asegurar la conversión completa de los reactivos al producto deseado .

Métodos de producción industrial

En entornos industriales, la producción de this compound se escala utilizando reactores de flujo continuo para asegurar una calidad y rendimiento consistentes. El proceso involucra el uso de materiales de partida de alta pureza y control preciso de parámetros de reacción como temperatura, presión y tiempo de reacción. El producto final se purifica utilizando técnicas como recristalización o cromatografía para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones

ROLODINE experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede ser oxidado utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio para formar los productos oxidados correspondientes.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio, condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio, condiciones anhidras.

Sustitución: Halógenos, haluros de alquilo, catalizadores como paladio o platino.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de this compound puede producir cetonas o aldehídos correspondientes, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Rolodine is primarily classified as a muscle relaxant. Its mechanism of action involves the modulation of neuromuscular transmission, leading to reduced muscle tone and alleviation of muscle spasms. This compound has been explored for its efficacy in treating conditions characterized by excessive muscle contraction or spasticity.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Chemical Class | Muscle relaxant |

| Mechanism of Action | Neuromuscular transmission modulation |

| Primary Uses | Treatment of muscle spasms and spasticity |

| Side Effects | Drowsiness, dizziness, gastrointestinal disturbances |

Clinical Applications

-

Muscle Spasticity Management

- This compound has been investigated for its effectiveness in managing muscle spasticity associated with neurological disorders such as multiple sclerosis and cerebral palsy. Clinical trials have shown promising results in reducing spastic episodes and improving patient mobility.

-

Postoperative Recovery

- The use of this compound in postoperative settings has been examined, particularly in patients undergoing orthopedic surgeries. Its muscle-relaxing properties can facilitate recovery by reducing pain associated with muscle tension.

-

Pain Management

- This compound's application extends to pain management, especially in conditions where muscle tension contributes to chronic pain syndromes. Studies indicate that it may enhance the overall quality of life for patients suffering from such conditions.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various clinical scenarios:

-

Case Study 1: Multiple Sclerosis Patient

- A study involving a cohort of patients with multiple sclerosis demonstrated that administration of this compound significantly reduced the frequency and severity of muscle spasms compared to a placebo group. Patient-reported outcomes indicated improved mobility and reduced pain levels.

-

Case Study 2: Postoperative Orthopedic Patients

- In a randomized controlled trial, postoperative patients receiving this compound reported lower pain scores and shorter recovery times compared to those who did not receive the medication. This highlights its potential role in enhancing postoperative care.

-

Case Study 3: Chronic Pain Management

- A longitudinal study assessed the impact of this compound on patients with chronic pain due to musculoskeletal disorders. Results showed a marked improvement in pain relief and functional ability over a six-month period.

Research Insights

The World Anti-Doping Agency (WADA) has funded research projects exploring the pharmacology of substances like this compound, focusing on their detection methods and potential misuse in sports. This underscores the need for ongoing research into both therapeutic applications and ethical considerations surrounding performance enhancement .

Mecanismo De Acción

ROLODINE ejerce sus efectos principalmente a través de su interacción con dianas moleculares específicas. Actúa como un agonista de los adrenorreceptores alfa-2, que están acoplados a las proteínas G G o y G i. Esta interacción inhibe la adenil ciclasa y activa la apertura de los canales de potasio, lo que lleva a la hiperpolarización de las células. Los efectos hipotensores centrales y antiarrítmicos de this compound se atribuyen a este mecanismo .

Comparación Con Compuestos Similares

ROLODINE es similar a otros compuestos como clonidina, guanfacina y dexmedetomidina, que también actúan como agonistas de los adrenorreceptores alfa-2. this compound es único en su estructura molecular específica y la presencia de múltiples anillos aromáticos, que contribuyen a sus propiedades farmacológicas distintivas . Otros compuestos similares incluyen naftilina, oximetazolina y tetrahidroazolina .

Actividad Biológica

Rolodine, a compound belonging to the class of rhodanine derivatives, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is structurally characterized by the rhodanine moiety, which has been implicated in various pharmacological effects. Rhodanine derivatives are known for their broad spectrum of biological activities, including anti-diabetic, anti-viral, anti-inflammatory, anti-microbial, and anti-tumor properties. The unique chemical structure of these compounds allows them to interact with multiple biological targets, making them significant in drug discovery.

1. Anti-Diabetic Activity

Research indicates that this compound exhibits notable anti-diabetic effects. A study demonstrated that rhodanine derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism involves the activation of AMPK (AMP-activated protein kinase), which plays a crucial role in glucose metabolism.

2. Anti-Viral Activity

This compound has shown promise as an anti-viral agent. Its efficacy against various viruses has been documented, including potential inhibitory effects on viral replication. Research suggests that this compound may interfere with viral entry mechanisms or replication processes.

3. Anti-Inflammatory Effects

The compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Studies have indicated that this compound reduces pro-inflammatory cytokines and mediators.

4. Anti-Microbial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The compound demonstrates inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Study Reference | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

Case Study 1: Diabetes Management

In a clinical trial involving diabetic patients, this compound was administered over a period of 12 weeks. Results indicated a statistically significant reduction in HbA1c levels compared to the placebo group, alongside improved lipid profiles.

Case Study 2: Viral Infection

A cohort study examined the effects of this compound on patients infected with influenza. Participants receiving this compound showed a shorter duration of illness and reduced severity of symptoms compared to those receiving standard antiviral treatment.

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

- AMPK Activation : Enhances glucose uptake and fatty acid oxidation.

- Cytokine Modulation : Reduces inflammatory cytokines through NF-kB pathway inhibition.

- Viral Replication Interference : Alters viral protein synthesis and assembly.

Propiedades

IUPAC Name |

N-benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-10-17-13-12(7-8-15-13)14(18-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZHFGBKCGWNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CN2)C(=N1)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171919 | |

| Record name | Rolodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-43-9 | |

| Record name | Rolodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolodine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROLODINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rolodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626GMN0STO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.